Propanamide, 3,3'-dithiobis[N-octyl-

Description

BenchChem offers high-quality Propanamide, 3,3'-dithiobis[N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3,3'-dithiobis[N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

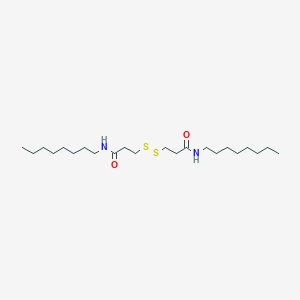

N-octyl-3-[[3-(octylamino)-3-oxopropyl]disulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLUQLRQBLHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067759 | |

| Record name | Propanamide, 3,3'-dithiobis[N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33312-01-5 | |

| Record name | 3,3′-Dithiobis[N-octylpropanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33312-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3,3'-dithiobis(N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033312015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3,3'-dithiobis[N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3'-dithiobis[N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[N-octylpropionamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Propanamide, 3,3'-dithiobis[N-octyl-]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Propanamide, 3,3'-dithiobis[N-octyl-], a compound of interest in various fields including organic synthesis, pharmaceutical sciences, and materials science.[1] This document outlines its key chemical and physical characteristics, presents detailed experimental protocols for their determination, and includes visualizations to illustrate fundamental concepts and workflows.

Core Physicochemical Properties

Propanamide, 3,3'-dithiobis[N-octyl-] is an organic compound characterized by a disulfide bridge connecting two N-octylpropanamide units.[1] This structure, particularly the long octyl chains, imparts significant lipophilicity to the molecule.[2] The disulfide bond is a key reactive moiety, susceptible to redox reactions.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Propanamide, 3,3'-dithiobis[N-octyl-]. It is important to note that many of these values are predicted through computational models.

| Property | Value | Source |

| CAS Number | 33312-01-5 | [2][3][4] |

| Molecular Formula | C₂₂H₄₄N₂O₂S₂ | [2][4][5] |

| Molecular Weight | 432.73 g/mol | [2][4] |

| Appearance | White Solid | [4] |

| Boiling Point (Predicted) | 619.6 ± 40.0 °C at 760 mmHg | [1][4][6] |

| Density (Predicted) | 1.002 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 15.57 ± 0.46 | [1][4] |

| Predicted LogP | 6.2 - 6.8 | [2][5] |

| Purity (Typical) | 95% | [2] |

Solubility Profile

The high predicted LogP value of approximately 6.2 to 6.8 indicates that Propanamide, 3,3'-dithiobis[N-octyl-] is highly lipophilic and has poor water solubility.[2] This property dictates its high solubility in non-polar organic solvents and environments.[2] Its amphiphilic character, stemming from the polar amide and disulfide groups combined with non-polar octyl chains, allows it to self-assemble into structures like micelles in certain media.[2]

Experimental Protocols

Detailed experimental validation of the predicted properties is crucial for research and development. Below are standard methodologies for determining the key physicochemical parameters of compounds like Propanamide, 3,3'-dithiobis[N-octyl-].

Workflow for Physicochemical Characterization

The general workflow for characterizing a research compound involves synthesis, purification, and a series of analytical tests to confirm its structure and properties.

Caption: General workflow for compound characterization.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for analyzing the purity of Propanamide, 3,3'-dithiobis[N-octyl-].[3]

-

Objective: To separate the compound from any impurities and quantify its purity as a percentage of the total peak area.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

-

Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water.[3] For Mass Spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[3]

-

Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of dilutions for a calibration curve if quantification is needed.

-

Set up the HPLC method with a suitable gradient elution program to ensure good separation.

-

Inject the sample and record the chromatogram.

-

The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected.

-

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water.

-

Objective: To quantify the lipophilicity of the compound.

-

Method: The Shake-Flask Method (OECD Guideline 107).

-

Procedure:

-

Prepare a saturated solution of octan-1-ol with water and vice versa.

-

Dissolve a known amount of Propanamide, 3,3'-dithiobis[N-octyl-] in the water-saturated octan-1-ol.

-

Mix this solution with a volume of octan-1-ol-saturated water in a separatory funnel.

-

Shake the funnel vigorously to allow for partitioning between the two phases, then allow the layers to separate.

-

Carefully collect samples from both the octan-1-ol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

-

Caption: Conceptual diagram of the LogP value.

Key Chemical Features and Reactivity

Redox-Sensitive Disulfide Bond

A critical feature of Propanamide, 3,3'-dithiobis[N-octyl-] is its disulfide bond. This bond can be cleaved under reducing conditions, for example, in the presence of reducing agents like dithiothreitol (DTT).[2] This property makes it a valuable component for creating "smart" materials, such as hydrogels that can degrade in a controlled manner in a reducing environment.[2]

Caption: Redox cleavage of the disulfide bond.

This redox sensitivity is also relevant in biological contexts, where the compound could interact with thiol-containing molecules like cysteine residues in proteins, potentially leading to enzyme inhibition through thiol-disulfide exchange.[2]

Conclusion

Propanamide, 3,3'-dithiobis[N-octyl-] is a highly lipophilic molecule with a chemically reactive disulfide bond. Its poor aqueous solubility and high affinity for non-polar environments are defining characteristics that govern its application. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound, enabling a better understanding of its behavior in both chemical and biological systems. Experimental verification of its predicted properties is a critical step for any application in drug development or materials science.

References

- 1. Cas 33312-01-5,3,3'-Dithiobis(N-octylpropionamide) | lookchem [lookchem.com]

- 2. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5 | Benchchem [benchchem.com]

- 3. Propanamide, 3,3’-dithiobis[N-octyl- | SIELC Technologies [sielc.com]

- 4. 3,3'-Dithiobis(N-octylpropionamide) CAS#: 33312-01-5 [amp.chemicalbook.com]

- 5. PubChemLite - Propanamide, 3,3'-dithiobis[n-octyl- (C22H44N2O2S2) [pubchemlite.lcsb.uni.lu]

- 6. 3,3'-Dithiobis(N-octylpropionamide) | 33312-01-5 [chemicalbook.com]

Propanamide, 3,3'-dithiobis[N-octyl-]: A Technical Guide on its Mechanism of Action and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanamide, 3,3'-dithiobis[N-octyl-] is a lipophilic, disulfide-containing compound with potential applications in biochemistry and materials science. This document provides a comprehensive overview of its putative mechanism of action, focusing on its potential as an enzyme inhibitor and a component of redox-responsive biomaterials. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available information with established principles and methodologies for similar molecules to provide a foundational understanding for future research.

Chemical and Physical Properties

Propanamide, 3,3'-dithiobis[N-octyl-] is characterized by its amphiphilic nature, possessing two hydrophobic n-octyl chains and a central, more polar region containing two amide groups and a disulfide bond. This structure dictates its solubility and self-assembly behavior.

| Property | Value | Reference |

| Molecular Formula | C22H44N2O2S2 | [1][2][3] |

| Molecular Weight | 432.7 g/mol | [1][2][3] |

| Predicted LogP | 6.2 - 6.8 | [1] |

| Physical Appearance | White Solid | [2] |

| Water Solubility | Poor | [1] |

Proposed Mechanism of Action: Enzyme Inhibition

Preliminary in vitro studies have suggested that Propanamide, 3,3'-dithiobis[N-octyl-] may function as an enzyme inhibitor.[1] The primary proposed mechanism centers on the reactivity of its disulfide bond.

Target: Lactate Dehydrogenase (LDH)

Research has indicated that Propanamide, 3,3'-dithiobis[N-octyl-] may inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic metabolism.[1] LDH is often upregulated in cancer cells, making it a potential therapeutic target.[1]

Molecular Mechanism: Thiol-Disulfide Exchange

The disulfide bond in Propanamide, 3,3'-dithiobis[N-octyl-] is susceptible to cleavage by reducing agents, including the thiol groups of cysteine residues found in proteins. It is hypothesized that the compound can interact with cysteine residues within the active or allosteric sites of enzymes like LDH.[1] This interaction, known as thiol-disulfide exchange, can lead to the formation of a mixed disulfide between the compound and the enzyme, potentially causing reversible or irreversible inhibition of the enzyme's catalytic activity.[1] The long n-octyl chains of the molecule may facilitate its binding to hydrophobic pockets on the enzyme's surface, increasing the local concentration and promoting the thiol-disulfide exchange reaction.[1]

Caption: Proposed mechanism of enzyme inhibition via thiol-disulfide exchange.

Physicochemical Properties and Applications

The unique structure of Propanamide, 3,3'-dithiobis[N-octyl-] lends itself to applications beyond enzyme inhibition, primarily in the realm of biomaterials.

Self-Assembly in Aqueous Environments

The amphiphilic character of Propanamide, 3,3'-dithiobis[N-octyl-] drives its self-assembly into organized supramolecular structures, such as micelles or vesicles, in aqueous solutions.[1] In these structures, the hydrophobic octyl chains aggregate to minimize contact with water, while the polar amide and disulfide groups are exposed to the aqueous phase.[1] The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a key parameter for its use as a surfactant.[1]

Redox-Responsive Hydrogels

The presence of a cleavable disulfide bond makes Propanamide, 3,3'-dithiobis[N-octyl-] an excellent candidate as a crosslinking agent for the formation of redox-responsive hydrogels.[1] These hydrogels can be designed to be stable under normal physiological conditions but degrade in the presence of reducing agents like glutathione or dithiothreitol (DTT), which are often found at elevated concentrations in specific cellular compartments or disease states.[1] This property is highly desirable for controlled drug delivery applications.

Experimental Protocols (Hypothetical)

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of Propanamide, 3,3'-dithiobis[N-octyl-] on LDH activity.

Caption: Experimental workflow for LDH inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Propanamide, 3,3'-dithiobis[N-octyl-] in a suitable organic solvent such as DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a buffered solution (e.g., Tris-HCl, pH 7.4) containing a known concentration of LDH.

-

Prepare a substrate solution containing sodium pyruvate and NADH in the same buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound at various concentrations, the LDH solution, and the buffer. Include appropriate controls (no inhibitor and no enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Determination of Critical Micelle Concentration (CMC)

This protocol outlines the use of a fluorescent probe, pyrene, to determine the CMC of Propanamide, 3,3'-dithiobis[N-octyl-].

Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous solutions of Propanamide, 3,3'-dithiobis[N-octyl-] at varying concentrations.

-

Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution.

-

Allow the solvent to evaporate, leaving the pyrene solubilized in the surfactant solutions.

-

-

Fluorescence Spectroscopy:

-

Excite the pyrene at approximately 334 nm and record the emission spectra.

-

Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I3/I1) for each surfactant concentration.

-

Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of this plot, where a significant increase in the I3/I1 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

-

Conclusion and Future Directions

Propanamide, 3,3'-dithiobis[N-octyl-] presents as a molecule with intriguing potential due to its disulfide-mediated reactivity and self-assembling properties. While preliminary information suggests its role as an enzyme inhibitor, particularly of LDH, further detailed studies are imperative to validate this and quantify its potency. Future research should focus on:

-

Quantitative biochemical assays to determine the IC50 and kinetic parameters of inhibition for LDH and a broader panel of enzymes.

-

Biophysical characterization to determine the CMC and elucidate the morphology of the self-assembled structures.

-

Synthesis and evaluation of redox-responsive hydrogels incorporating this compound for controlled release studies.

-

Cell-based assays to investigate its biological effects and potential therapeutic applications.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the mechanism of action and applications of Propanamide, 3,3'-dithiobis[N-octyl-].

References

Methodological & Application

Application Notes and Protocols: Propanamide, 3,3'-dithiobis[N-octyl-] as a Redox-Responsive Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is a bifunctional crosslinking agent featuring a central disulfide bond and two terminal N-octylpropanamide moieties. Its molecular formula is C22H44N2O2S2, with a molecular weight of 432.73 g/mol and a CAS number of 33312-01-5.[1][2][3] The key feature of this crosslinker is the redox-sensitive disulfide bond, which can be cleaved under reducing conditions, such as those present in the intracellular environment.[4] This property makes it an ideal candidate for the development of "smart" polymers and hydrogels for applications in drug delivery, tissue engineering, and biosensing. The long N-octyl chains impart significant hydrophobicity, influencing the solubility and self-assembly characteristics of the resulting polymers.[4]

These application notes provide an overview of the properties of Propanamide, 3,3'-dithiobis[N-octyl-], along with detailed protocols for its use in creating and characterizing redox-responsive polymer hydrogels.

Physicochemical Properties

A summary of the key physicochemical properties of Propanamide, 3,3'-dithiobis[N-octyl-] is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H44N2O2S2 | [1][3][4] |

| Molecular Weight | 432.73 g/mol | [2][3] |

| CAS Number | 33312-01-5 | [1][2][3] |

| Appearance | White Solid | [2] |

| Predicted Boiling Point | 619.6 ± 40.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.002 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 15.57 ± 0.46 | [2] |

| Key Feature | Redox-cleavable disulfide bond | [4] |

| Solubility | Poor water solubility, soluble in non-polar organic solvents | [4] |

Mechanism of Action: Redox-Responsive Crosslinking

The utility of Propanamide, 3,3'-dithiobis[N-octyl-] as a crosslinking agent stems from the reversible nature of the disulfide bond. In an oxidizing environment, the disulfide bond is stable, maintaining the crosslinked polymer network. However, in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH), the disulfide bond is cleaved to form two thiol groups. This cleavage breaks the crosslinks, leading to the degradation of the polymer network and the release of any encapsulated cargo.

Caption: Reversible crosslinking mechanism of disulfide bonds.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a redox-responsive hydrogel using Propanamide, 3,3'-dithiobis[N-octyl-] as a crosslinking agent. These protocols are intended as a starting point and may require optimization for specific polymer systems and applications.

Protocol 1: Synthesis of a Redox-Responsive Poly(acrylamide)-based Hydrogel

This protocol describes the free radical polymerization of acrylamide with Propanamide, 3,3'-dithiobis[N-octyl-] as the crosslinker.

Materials:

-

Acrylamide (monomer)

-

Propanamide, 3,3'-dithiobis[N-octyl-] (crosslinker)

-

Ammonium persulfate (APS, initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)

-

Deionized water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of the monomer by dissolving a desired amount of acrylamide in deionized water.

-

Prepare a stock solution of the crosslinker by dissolving Propanamide, 3,3'-dithiobis[N-octyl-] in a minimal amount of DMSO due to its hydrophobicity.

-

In a reaction vessel, combine the monomer solution and the crosslinker solution at a specific molar ratio (e.g., 100:1 monomer to crosslinker).

-

Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator (APS, 10% w/v in water) and the catalyst (TEMED) to the reaction mixture.

-

Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

Caption: Workflow for hydrogel synthesis.

Protocol 2: Swelling Behavior Analysis

This protocol measures the swelling ratio of the hydrogel in different media.

Materials:

-

Synthesized hydrogel discs of known weight and dimensions

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Deionized water

-

Analytical balance

Procedure:

-

Lyophilize pre-weighed hydrogel discs to determine their dry weight (Wd).

-

Immerse the dried hydrogel discs in PBS (pH 7.4) at 37 °C.

-

At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

-

Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

-

Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Expected Data:

| Time (hours) | Swelling Ratio in PBS (%) |

| 0 | 0 |

| 1 | 350 |

| 2 | 580 |

| 4 | 820 |

| 8 | 1150 |

| 12 | 1280 |

| 24 | 1300 |

Protocol 3: In Vitro Degradation Study

This protocol evaluates the redox-responsive degradation of the hydrogel.

Materials:

-

Synthesized hydrogel discs of known weight

-

PBS (pH 7.4)

-

Dithiothreitol (DTT)

-

Shaking incubator

Procedure:

-

Place pre-weighed, swollen hydrogel discs in vials containing PBS (pH 7.4) with and without a reducing agent (e.g., 10 mM DTT).

-

Incubate the vials at 37 °C with gentle shaking.

-

At predetermined time points, remove the hydrogels, wash them with deionized water, and lyophilize them to determine the remaining dry weight.

-

Calculate the percentage of weight loss over time.

Expected Data:

| Time (hours) | Weight Loss in PBS (%) | Weight Loss in PBS + 10 mM DTT (%) |

| 0 | 0 | 0 |

| 2 | < 1 | 15 |

| 4 | < 1 | 35 |

| 8 | ~1 | 68 |

| 12 | ~1 | 85 |

| 24 | ~2 | 98 |

Protocol 4: Rheological Characterization

This protocol assesses the mechanical properties of the hydrogel.

Materials:

-

Synthesized hydrogel discs

-

Rheometer with parallel plate geometry

Procedure:

-

Place a hydrogel disc on the lower plate of the rheometer.

-

Lower the upper plate to make contact with the hydrogel and apply a slight normal force to ensure proper contact.

-

Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

-

To test redox-responsiveness, a solution of DTT can be added to the hydrogel during the measurement, and the change in G' and G'' can be monitored over time.

Expected Data:

| Parameter | Before DTT Addition | After DTT Addition (1 hour) |

| Storage Modulus (G') | ~5 kPa | ~0.1 kPa |

| Loss Modulus (G'') | ~0.2 kPa | ~0.05 kPa |

Signaling Pathway: Intracellular Drug Release

The disulfide-based crosslinker is designed to respond to the high intracellular concentration of glutathione (GSH), a key component of the cellular antioxidant defense system. This allows for targeted drug release within the cell.

Caption: Intracellular drug release mechanism.

Conclusion

Propanamide, 3,3'-dithiobis[N-octyl-] is a versatile crosslinking agent for the fabrication of redox-responsive polymers. The protocols and data presented here provide a foundation for researchers to explore its potential in various biomedical applications. The inherent degradability in response to biologically relevant reducing agents makes it a promising tool for the development of advanced drug delivery systems and smart biomaterials. Further optimization and characterization will be necessary to tailor the properties of the resulting polymers to specific needs.

References

- 1. Cas 33312-01-5,3,3'-Dithiobis(N-octylpropionamide) | lookchem [lookchem.com]

- 2. 3,3'-Dithiobis(N-octylpropionamide) CAS#: 33312-01-5 [amp.chemicalbook.com]

- 3. 3,3'-Dithiobis(N-octylpropionamide) | 33312-01-5 [chemicalbook.com]

- 4. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5 | Benchchem [benchchem.com]

protocol for synthesizing redox-responsive polymers with Propanamide, 3,3'-dithiobis[N-octyl-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of redox-responsive poly(disulfide amide)s. The described method is based on the polycondensation of a disulfide-containing diamine monomer with a dicarboxylic acid, a common and versatile strategy for preparing this class of polymers. While the specific monomer, Propanamide, 3,3'-dithiobis[N-octyl-], is not commercially standard, this protocol can be readily adapted for its use, or for similar custom-synthesized monomers. The core of this protocol is modeled after the well-established synthesis of cysteine-based poly(disulfide amide)s, which share the key structural motifs of disulfide and amide linkages.

Introduction

Redox-responsive polymers are a class of "smart" materials that undergo chemical or physical changes in response to a reducing or oxidizing environment. This property is particularly valuable in the field of drug delivery, as the intracellular environment of tumor cells often exhibits a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[1] This differential provides a targeted mechanism for the release of therapeutic agents. Polymers containing disulfide bonds (-S-S-) in their backbone are the most common type of redox-responsive polymers, as the disulfide linkage can be cleaved into two thiol groups (-SH) in a reducing environment, leading to the degradation of the polymer and the release of an encapsulated drug.[2][3]

This document outlines the synthesis of a poly(disulfide amide) (PDSA), a polymer that combines the redox-responsive properties of disulfide bonds with the structural stability and biocompatibility of amide linkages. The presence of N-octyl side chains imparts hydrophobicity to the polymer, which can be advantageous for the encapsulation of hydrophobic drugs and the formation of nanoparticle drug carriers.

Experimental Protocols

Materials and Methods

-

Monomers:

-

Disulfide-containing diamine (e.g., L-cystine dimethyl ester dihydrochloride as a model, or a custom-synthesized diamine like the hydrochloride salt of the diamine derived from Propanamide, 3,3'-dithiobis[N-octyl-]).

-

Dicarboxylic acid or diacyl chloride (e.g., Sebacoyl chloride, Adipoyl chloride). The choice of diacid/diacyl chloride can be varied to tune the hydrophobicity and degradation kinetics of the resulting polymer.

-

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent.

-

Base: Triethylamine (TEA) or other suitable organic base to act as an acid scavenger.

-

Purification: Diethyl ether or other non-solvent for precipitation, and dialysis tubing (e.g., MWCO 3.5 kDa) for further purification.

-

Inert Atmosphere: Nitrogen or Argon gas.

Synthesis of Poly(disulfide amide) via Polycondensation

The following protocol describes a general procedure for the synthesis of a poly(disulfide amide) via the polycondensation of a disulfide-containing diamine dihydrochloride and a diacyl chloride.

-

Monomer Preparation: The disulfide-containing diamine, if in its hydrochloride salt form (e.g., L-cystine dimethyl ester dihydrochloride), is dissolved in the anhydrous solvent under an inert atmosphere.

-

Reaction Initiation: The solution is cooled in an ice bath (0 °C). The diacyl chloride is added dropwise to the stirred solution.

-

Base Addition: An organic base, such as triethylamine, is added to the reaction mixture to neutralize the HCl generated during the polycondensation reaction.

-

Polymerization: The reaction is allowed to proceed at room temperature for a specified period (typically 24-48 hours) under an inert atmosphere with continuous stirring.

-

Polymer Precipitation: The resulting polymer is isolated by precipitation into a non-solvent, such as diethyl ether.

-

Purification: The crude polymer is collected by filtration or centrifugation, redissolved in a minimal amount of a suitable solvent (e.g., DMF), and further purified by dialysis against deionized water to remove low molecular weight impurities and salts.

-

Lyophilization: The purified polymer solution is lyophilized to obtain the final product as a dry powder.

-

Characterization: The structure and properties of the synthesized polymer are characterized by standard techniques such as ¹H NMR, Gel Permeation Chromatography (GPC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of cysteine-based poly(disulfide amide)s (Cys-PDSA), which serve as a model for the polymers synthesized using the described protocol.

Table 1: Synthesis Parameters and Polymer Characteristics

| Polymer ID | Diacyl Chloride | Molar Ratio (Diamine:Diacyl Chloride:Base) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Cys-PDSA-Adipoyl | Adipoyl Chloride | 1 : 1 : 2.2 | 24 | 85 | 8,500 | 15,300 | 1.8 |

| Cys-PDSA-Sebacoyl | Sebacoyl Chloride | 1 : 1 : 2.2 | 24 | 88 | 9,200 | 17,500 | 1.9 |

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity Index. Data is representative and may vary based on specific reaction conditions.

Table 2: Redox-Responsive Drug Release Profile

| Polymer Nanoparticles | Reducing Agent | Drug Release at 24h (%) |

| Doxorubicin-loaded Cys-PDSA-Sebacoyl | None (PBS, pH 7.4) | ~15 |

| Doxorubicin-loaded Cys-PDSA-Sebacoyl | 10 mM Glutathione (GSH) | ~75 |

Drug release is triggered by the cleavage of disulfide bonds in the presence of a reducing agent, simulating the intracellular environment of tumor cells.

Visualizations

Experimental Workflow

References

- 1. Glutathione-Scavenging Poly(disulfide amide) Nanoparticles for the Effective Delivery of Pt(IV) Prodrugs and Reversal of Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems [mdpi.com]

- 3. Glutathione-triggered biodegradable poly(disulfide)s: ring-opening copolymerization and potent antibacterial activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Studying Enzyme Inhibition by Propanamide, 3,3'-dithiobis[N-octyl-]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is a disulfide-containing amphiphilic molecule with potential as an enzyme inhibitor. Its structure suggests a multifaceted mechanism of action. The prominent disulfide bond can potentially undergo thiol-disulfide exchange with cysteine residues within an enzyme's active or allosteric sites, which could lead to either reversible or permanent inactivation.[1] Concurrently, the two N-octyl chains provide significant hydrophobicity, likely promoting binding to non-polar pockets on an enzyme's surface.[1]

Preliminary in vitro studies have indicated that this compound may inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic metabolism that is frequently upregulated in cancer cells.[1] Given the crucial role of LDH in disease, particularly cancer, understanding the inhibitory mechanism of Propanamide, 3,3'-dithiobis[N-octyl-] is of significant interest.[2][3][4][5]

These application notes provide a comprehensive set of protocols for researchers to characterize the enzyme inhibitory properties of Propanamide, 3,3'-dithiobis[N-octyl-], focusing on determining the mode of inhibition, kinetic parameters, and reversibility.

Section 1: General Experimental Workflow

The overall process for characterizing the inhibitory activity of Propanamide, 3,3'-dithiobis[N-octyl-] involves a systematic approach from initial screening to detailed kinetic analysis. The workflow ensures that reliable and reproducible data are collected to determine the inhibitor's potency and mechanism.

References

- 1. "Lactate Dehydrogenase Kinetics and Inhibition using a Microplate Reade" by Jennifer L. Powers, Natalie E. Kiesman et al. [digitalcommons.kennesaw.edu]

- 2. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells [elifesciences.org]

- 5. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Propanamide, 3,3'-dithiobis[N-octyl-] in Self-Assembling Monolayers

To the valued researcher,

Following a comprehensive search of scientific literature and chemical databases, we must report that there is currently no specific published data available on the preparation and characterization of self-assembling monolayers (SAMs) using Propanamide, 3,3'-dithiobis[N-octyl-] (CAS Number: 33312-01-5). While this molecule possesses a disulfide group suitable for forming SAMs on noble metal surfaces like gold, and its N-octyl chains suggest potential for creating hydrophobic surfaces, specific experimental protocols and quantitative data are not present in the accessible scientific domain.

Therefore, the detailed Application Notes and Protocols as requested, including quantitative data tables and specific experimental workflows for this particular compound, cannot be generated at this time. To do so would require speculation and would not be based on verified scientific findings, which we are committed to providing.

However, to assist in your research endeavors, we are providing a generalized protocol for the formation of disulfide-based SAMs on gold substrates. This protocol is based on established methodologies for similar long-chain disulfide compounds and can serve as a foundational starting point for developing a specific protocol for "Propanamide, 3,3'-dithiobis[N-octyl-]". Researchers will need to optimize these general procedures for the specific compound of interest.

General Information on Propanamide, 3,3'-dithiobis[N-octyl-]

While specific data on its use in SAMs is unavailable, some general properties of the molecule can be inferred from its structure and available information.

| Property | Value/Information | Source |

| Molecular Formula | C22H44N2O2S2 | [1] |

| Molecular Weight | 432.73 g/mol | [1] |

| CAS Number | 33312-01-5 | [1] |

| General Description | An organic compound featuring two N-octylpropanamide units linked by a disulfide bond. The disulfide group acts as a headgroup for binding to gold surfaces, while the octyl chains form the monolayer's tail, suggesting the formation of a hydrophobic surface. | Inferred from chemical structure |

| Potential Applications | Useful in organic synthesis and potentially in material science for surface modification. | [1] |

Generalized Protocol for the Preparation of Disulfide-Based Self-Assembling Monolayers on Gold

This protocol provides a general framework. Specific parameters such as concentration, immersion time, and solvent choice may require optimization for "Propanamide, 3,3'-dithiobis[N-octyl-]".

Materials and Reagents

-

Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals).

-

SAM-forming Molecule: Propanamide, 3,3'-dithiobis[N-octyl-]

-

Solvent: High-purity ethanol or isopropanol (spectroscopic or HPLC grade).

-

Cleaning Solutions:

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Deionized (DI) water (18 MΩ·cm).

-

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

Experimental Workflow

The following diagram illustrates the general workflow for preparing SAMs.

Caption: General workflow for the preparation of self-assembling monolayers on a gold substrate.

Detailed Protocol

3.1. Substrate Preparation (Critical Step)

-

Cleaning: Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes. (Safety First!) This step removes organic contaminants.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The gold surface should be hydrophilic and uniform if clean.

3.2. Solution Preparation

-

Prepare a dilute solution of Propanamide, 3,3'-dithiobis[N-octyl-] in a suitable solvent. A typical starting concentration is 1 mM in absolute ethanol.

-

The solution should be prepared fresh to avoid degradation of the disulfide.

3.3. Self-Assembly Process

-

Immersion: Immediately immerse the clean, dry gold substrates into the disulfide solution. Ensure the entire gold surface is submerged.

-

Incubation: Allow the self-assembly to proceed in a covered container to prevent contamination. A typical immersion time for disulfide compounds is 12 to 24 hours at room temperature. This allows for the formation of a well-ordered monolayer.

-

Inert Atmosphere (Optional but Recommended): For the highest quality SAMs, the immersion step can be carried out under an inert atmosphere (N₂ or Ar) to minimize oxidation.

3.4. Post-Assembly Rinsing and Drying

-

Rinsing: After the immersion period, remove the substrates from the solution and rinse them thoroughly with fresh solvent (the same solvent used for the solution preparation) to remove any non-chemisorbed molecules.

-

Drying: Dry the substrates again under a gentle stream of nitrogen or argon.

Characterization of the SAM

Once the SAM is formed, its quality and properties should be characterized using various surface-sensitive techniques. The following are suggested characterization methods that would need to be performed to generate the quantitative data you initially requested.

| Technique | Information Provided |

| Contact Angle Goniometry | Provides information about the surface wettability (hydrophobicity/hydrophilicity) and surface energy. For an N-octyl terminated SAM, a high water contact angle would be expected. |

| Ellipsometry | Measures the thickness of the SAM, which can be compared to the theoretical molecular length to assess monolayer formation and orientation. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, including the presence of sulfur from the disulfide bond, and can provide information about the chemical state of the elements. |

| Atomic Force Microscopy (AFM) | Provides topographical images of the SAM surface to assess its smoothness, uniformity, and the presence of defects. |

| Electrochemical Impedance Spectroscopy (EIS) | Can be used to study the barrier properties of the SAM against ion penetration, providing insights into the packing density and defectiveness of the monolayer. |

Proposed Signaling Pathway/Logical Relationship Diagram

As no specific signaling pathways involving "Propanamide, 3,3'-dithiobis[N-octyl-]" in a biological context have been documented, a logical relationship diagram for the SAM formation process is provided below.

Caption: Logical flow of the self-assembling monolayer formation process.

We hope this generalized information is helpful for initiating your research. We recommend that you perform systematic studies to optimize the protocol for "Propanamide, 3,3'-dithiobis[N-octyl-]" and characterize the resulting SAMs thoroughly. Should you publish your findings, you will be making a valuable contribution to the field of material science.

References

Application Note: Quantification of Propanamide, 3,3'-dithiobis[N-octyl-] in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is an amphiphilic compound with long N-octyl chains and a central disulfide bond, giving it significant hydrophobicity.[1] Its structure suggests potential applications in material sciences and as a bioactive molecule. Preliminary studies indicate it may act as an enzyme inhibitor, possibly through thiol-disulfide exchange with cysteine residues in proteins.[2] To support pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for its quantification in biological matrices is essential.

This document provides a detailed protocol for the quantification of Propanamide, 3,3'-dithiobis[N-octyl-] in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on the physicochemical properties of the analyte and established bioanalytical principles, offering a robust approach for researchers.

Disclaimer: The following protocol is a proposed method based on the chemical structure of Propanamide, 3,3'-dithiobis[N-octyl-] and general analytical principles for similar molecules. As no specific validated method is publicly available, this protocol should be fully validated in a laboratory setting before use in regulated studies, following guidelines such as those from the FDA.[3][4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol utilizes liquid-liquid extraction to isolate the lipophilic analyte from the complex plasma matrix, which is effective for producing clean extracts and minimizing matrix effects.[5]

Materials:

-

Human plasma (K2-EDTA)

-

Propanamide, 3,3'-dithiobis[N-octyl-] reference standard

-

Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (in 50:50 acetonitrile:water) to each tube and briefly vortex.

-

Add 600 µL of MTBE to each tube.

-

Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (~550 µL) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex for 1 minute, then transfer the contents to an HPLC vial with an insert for analysis.

LC-MS/MS Analysis

The high hydrophobicity of the analyte makes it well-suited for reversed-phase liquid chromatography.[6][7]

Instrumentation:

-

HPLC System: Agilent 1290 Infinity LC or equivalent[3]

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Analytical Column: ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm particle size, or equivalent[3]

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 70 |

| 0.5 | 70 |

| 2.5 | 98 |

| 3.5 | 98 |

| 3.6 | 70 |

| 5.0 | 70 |

Mass Spectrometer Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: Proposed MRM Transitions Note: These transitions are hypothetical and must be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

|---|---|---|---|

| Propanamide, 3,3'-dithiobis[N-octyl-] | 433.3 | 142.2 (quantifier) | 100 |

| Propanamide, 3,3'-dithiobis[N-octyl-] | 433.3 | 304.2 (qualifier) | 100 |

| Internal Standard (IS) | User Defined | User Defined | 100 |

Rationale for transitions: The precursor ion [M+H]+ for C22H44N2O2S2 is 433.3.[8][9] Product ions are predicted based on fragmentation of the N-octyl amide structure.

Data Presentation

Quantitative data should be presented in clear, structured tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters (Example)

| Parameter | Value |

|---|---|

| Linear Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy at LLOQ | 80% - 120% |

| Precision at LLOQ | ≤ 20% |

Table 4: Accuracy and Precision Data (Example)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1.0 | 0.95 | 95.0 | 12.5 |

| Low QC | 3.0 | 2.91 | 97.0 | 8.2 |

| Mid QC | 100 | 103.2 | 103.2 | 5.6 |

| High QC | 800 | 784.0 | 98.0 | 4.1 |

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal; Precision ≤15% (≤20% for LLOQ) CV.[10]

Visualizations

Experimental Workflow

Proposed Mechanism of Action

References

- 1. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5 | Benchchem [benchchem.com]

- 2. Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,3'-Dithiobis(N-octylpropionamide) CAS#: 33312-01-5 [amp.chemicalbook.com]

- 9. PubChemLite - Propanamide, 3,3'-dithiobis[n-octyl- (C22H44N2O2S2) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Propanamide, 3,3'-dithiobis[N-octyl- as a Potential Lactate Dehydrogenase Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production of lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform. Elevated LDH activity is associated with tumor progression, metastasis, and poor prognosis in various cancers. Consequently, the inhibition of LDH has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.

Preliminary in vitro studies suggest that Propanamide, 3,3'-dithiobis[N-octyl- may function as an inhibitor of lactate dehydrogenase.[1] This compound, with its disulfide bond, presents a potential mechanism for interacting with cysteine residues within the enzyme's active or allosteric sites.[1] These application notes provide a comprehensive overview of the theoretical framework and experimental protocols for evaluating Propanamide, 3,3'-dithiobis[N-octyl- as an LDH inhibitor for cancer research. The data presented herein is illustrative, based on typical results for LDH inhibitors, due to the limited publicly available kinetic data for this specific compound.[1]

Chemical Information

| Compound Name | Propanamide, 3,3'-dithiobis[N-octyl- |

| Molecular Formula | C22H44N2O2S2 |

| Molecular Weight | 432.7 g/mol |

| CAS Number | 33312-01-5 |

| Predicted LogP | ~6.2 - 6.8 |

| Structure |

Proposed Mechanism of Action

Propanamide, 3,3'-dithiobis[N-octyl- is hypothesized to inhibit LDH, thereby blocking the conversion of pyruvate to lactate. This inhibition is expected to decrease ATP production, induce oxidative stress, and ultimately lead to cancer cell death. The disulfide bridge in the molecule is a key feature, potentially enabling thiol-disulfide exchange with cysteine residues in the LDH enzyme, leading to its inactivation.

Caption: Proposed mechanism of LDH inhibition by Propanamide, 3,3'-dithiobis[N-octyl- in cancer cells.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.

Table 1: In Vitro LDH-A Enzyme Inhibition

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| Propanamide, 3,3'-dithiobis[N-octyl- | 15.2 | Non-competitive | 10.8 |

| FX-11 (Control) | 10.5 | Competitive | 7.5 |

| Oxamate (Control) | 250 | Competitive | 180 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h Incubation)

| Cell Line | Cancer Type | IC50 (µM) of Propanamide, 3,3'-dithiobis[N-octyl- |

| A549 | Lung Carcinoma | 25.6 |

| MCF-7 | Breast Adenocarcinoma | 32.1 |

| PANC-1 | Pancreatic Carcinoma | 18.9 |

| HEK293 (Non-cancerous control) | Embryonic Kidney | >100 |

Experimental Protocols

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Activity Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of Propanamide, 3,3'-dithiobis[N-octyl- against purified human LDH-A.

Materials:

-

Human Recombinant LDH-A enzyme

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Cofactor: NADH

-

Substrate: Sodium Pyruvate

-

Propanamide, 3,3'-dithiobis[N-octyl- (dissolved in DMSO)

-

Positive Control Inhibitors (e.g., FX-11, Oxamate)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Propanamide, 3,3'-dithiobis[N-octyl- in DMSO. Create a series of dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add:

-

80 µL of Assay Buffer

-

10 µL of 2.5 mM NADH solution

-

10 µL of the test compound dilution (or DMSO for control)

-

10 µL of LDH-A enzyme solution (e.g., 50 ng/well)

-

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of 10 mM sodium pyruvate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to LDH activity.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Normalize the rates to the control (DMSO) to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro LDH activity assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of Propanamide, 3,3'-dithiobis[N-octyl- on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PANC-1) and a non-cancerous control cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Propanamide, 3,3'-dithiobis[N-octyl- (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Propanamide, 3,3'-dithiobis[N-octyl- in complete medium (final concentrations from 0.1 µM to 100 µM). The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the cell viability (MTT) assay.

Conclusion

Propanamide, 3,3'-dithiobis[N-octyl- represents a molecule of interest for cancer research due to its potential to inhibit lactate dehydrogenase. The protocols outlined above provide a standardized framework for the initial evaluation of its enzymatic inhibition and anti-proliferative effects. Further studies, including kinetic analysis to determine the mechanism of inhibition, in vivo efficacy studies in xenograft models, and analysis of downstream metabolic and signaling effects, are warranted to fully elucidate its potential as a therapeutic agent., are warranted to fully elucidate its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vitro Studies of Propanamide, 3,3'-dithiobis[N-octyl-]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro evaluation of Propanamide, 3,3'-dithiobis[N-octyl-]. This lipophilic compound, characterized by a central disulfide bond and two N-octyl chains, presents unique challenges and opportunities for in vitro studies. Its high hydrophobicity necessitates careful formulation for aqueous experimental systems. The presence of a reducible disulfide linkage suggests potential interactions with thiol-containing biomolecules, such as cysteine residues in enzymes. Preliminary evidence in the scientific literature suggests that this compound may act as an enzyme inhibitor, particularly of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells.[1] These notes offer guidance on the formulation, handling, and investigation of the potential biological activities of this molecule.

Compound Information

| Property | Value | Reference |

| IUPAC Name | N-octyl-3-[[3-(octylamino)-3-oxopropyl]disulfanyl]propanamide | ChemSpider |

| Molecular Formula | C₂₂H₄₄N₂O₂S₂ | [1] |

| Molecular Weight | 432.7 g/mol | [1] |

| Predicted XlogP | 6.2 | PubChem |

| Appearance | White to off-white solid | Generic |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol. | [1] |

Formulation for In Vitro Studies

Due to its high lipophilicity, "Propanamide, 3,3'-dithiobis[N-octyl-" requires a carefully considered formulation strategy for aqueous-based in vitro assays to ensure maximal compound exposure to the biological system and avoid precipitation.

Recommended Formulation Protocol:

-

Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by gentle warming and vortexing. Store this stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

-

Working Solutions: For most cell-based and enzymatic assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced toxicity or artifacts.

-

Use of Solubilizing Agents: For certain applications where higher concentrations of the compound are required, the use of a non-ionic surfactant such as Polysorbate 20 (Tween® 20) may be necessary to maintain solubility in the aqueous assay medium. A preliminary study to determine the optimal concentration of the solubilizing agent with minimal impact on the assay system is highly recommended.

Potential Mechanism of Action: Lactate Dehydrogenase Inhibition

"Propanamide, 3,3'-dithiobis[N-octyl-" has been suggested as a potential inhibitor of lactate dehydrogenase (LDH).[1] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. The disulfide bond in the compound could potentially undergo thiol-disulfide exchange with cysteine residues within the active or allosteric sites of LDH, leading to enzyme inhibition.[1] The long N-octyl chains may facilitate binding to hydrophobic pockets on the enzyme.[1]

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of LDH by the compound.

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of "Propanamide, 3,3'-dithiobis[N-octyl-" on LDH activity. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The production of NADH is monitored by measuring the increase in absorbance at 340 nm.

Materials:

-

LDH from rabbit muscle

-

Sodium L-lactate

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Tris buffer (pH 7.4)

-

"Propanamide, 3,3'-dithiobis[N-octyl-" stock solution in DMSO

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

Caption: Workflow for the LDH inhibition assay.

Procedure:

-

Prepare serial dilutions of "Propanamide, 3,3'-dithiobis[N-octyl-" from the DMSO stock in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

-

In a 96-well plate, add 50 µL of assay buffer, 20 µL of NAD+ solution (final concentration 1 mM), 10 µL of LDH solution (final concentration 2 units/mL), and 10 µL of the compound dilution or vehicle control (DMSO in assay buffer).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of sodium L-lactate solution (final concentration 5 mM).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 15 minutes.

-

Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA340/min).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data:

| Compound Conc. (µM) | % Inhibition of LDH Activity |

| 0.1 | 5.2 ± 1.1 |

| 0.5 | 15.8 ± 2.5 |

| 1 | 30.1 ± 3.2 |

| 5 | 48.9 ± 4.1 |

| 10 | 65.7 ± 3.8 |

| 25 | 85.3 ± 2.9 |

| 50 | 95.1 ± 1.5 |

| IC50 (µM) | 5.8 |

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of "Propanamide, 3,3'-dithiobis[N-octyl-" on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

"Propanamide, 3,3'-dithiobis[N-octyl-" stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of "Propanamide, 3,3'-dithiobis[N-octyl-" in complete medium from the DMSO stock. The final DMSO concentration should be ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Hypothetical Data:

| Compound Conc. (µM) | % Cell Viability (HeLa) |

| 1 | 98.2 ± 3.5 |

| 5 | 85.1 ± 4.2 |

| 10 | 65.4 ± 5.1 |

| 25 | 49.8 ± 3.9 |

| 50 | 20.7 ± 2.8 |

| 100 | 5.3 ± 1.5 |

| IC50 (µM) | 25.2 |

Interpretation of Results and Further Studies

The hypothetical data suggest that "Propanamide, 3,3'-dithiobis[N-octyl-" exhibits inhibitory activity against LDH and cytotoxic effects against a cancer cell line in the micromolar range. The difference between the IC50 for LDH inhibition and cell viability may suggest that while LDH inhibition could contribute to its cytotoxic effect, other mechanisms might also be involved.

Further in vitro studies could include:

-

Mechanism of LDH Inhibition: Kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement with LDH in a cellular context.

-

Membrane Integrity Assays: To investigate the compound's potential to disrupt cellular membranes due to its high lipophilicity.

-

Redox Modulation Assays: To assess the impact of the disulfide bond on cellular redox homeostasis.

Safety Precautions

Standard laboratory safety practices should be followed when handling "Propanamide, 3,3'-dithiobis[N-octyl-". This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.DS) for detailed safety information.

References

Troubleshooting & Optimization

overcoming solubility issues with Propanamide, 3,3'-dithiobis[N-octyl- in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Propanamide, 3,3'-dithiobis[N-octyl-] in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Propanamide, 3,3'-dithiobis[N-octyl-] and why is it difficult to dissolve in water?

Propanamide, 3,3'-dithiobis[N-octyl-] (CAS: 33312-01-5) is a chemical compound with the molecular formula C22H44N2O2S2 and a molecular weight of 432.73 g/mol .[1] Its structure contains two long N-octyl chains, which are highly lipophilic (fat-loving). This high lipophilicity is quantified by a predicted partition coefficient (LogP) of approximately 6.2 to 6.8, indicating very poor water solubility.[2] While the amide and disulfide groups are more polar, the overall nature of the molecule is dominated by the hydrophobic alkyl chains, leading to challenges in dissolving it in aqueous solutions.

Q2: What are the known organic solvents that can dissolve Propanamide, 3,3'-dithiobis[N-octyl-]?

Propanamide, 3,3'-dithiobis[N-octyl-] is soluble in several organic solvents, including chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[3] A structurally similar, shorter-chain analog, N,N'-Dimethyl-3,3'-dithiodipropionamide, is slightly soluble in DMSO and methanol.[4][] For experimental purposes, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into the aqueous buffer.

Q3: Is Propanamide, 3,3'-dithiobis[N-octyl-] an amphiphilic molecule?

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Compound precipitates out of solution upon dilution of organic stock into aqueous buffer.

-

Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also influence precipitation.

-

Solutions:

-

Reduce the final concentration: The most straightforward approach is to lower the target concentration of the compound in the aqueous medium.

-

Minimize the volume of organic solvent: Use a higher concentration stock solution to minimize the percentage of organic solvent in the final aqueous solution. Typically, the final concentration of solvents like DMSO should be kept below 1% (v/v), and often below 0.1%, to avoid solvent effects in biological assays.

-

Use solubilizing agents: Incorporate co-solvents, surfactants, or cyclodextrins into the aqueous buffer before adding the compound's stock solution.

-

Issue 2: Inconsistent results in biological assays.

-

Cause: Poor solubility can lead to the compound precipitating or forming aggregates over time, resulting in variable effective concentrations.

-

Solutions:

-

Visually inspect solutions: Before each experiment, visually check for any signs of precipitation or cloudiness.

-

Incorporate sonication: Sonication can help to break down aggregates and transiently increase dissolution.

-

Prepare fresh dilutions: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.

-

Optimize the formulation: Experiment with different solubilization strategies to find a stable formulation for your specific assay conditions.

-

Experimental Protocols for Enhancing Aqueous Solubility

Below are general protocols that can be adapted to improve the solubility of Propanamide, 3,3'-dithiobis[N-octyl-]. It is crucial to perform preliminary tests to determine the optimal conditions for your specific experimental setup.

Protocol 1: Use of Co-solvents

-

Prepare a concentrated stock solution: Dissolve Propanamide, 3,3'-dithiobis[N-octyl-] in an appropriate organic solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 10-50 mM).

-

Prepare the aqueous buffer with a co-solvent: Add a water-miscible co-solvent such as ethanol, polyethylene glycol (PEG), or glycerol to your aqueous buffer. The final concentration of the co-solvent may range from 1% to 20% (v/v), but should be optimized to be compatible with your experimental system.

-

Dilute the stock solution: While vortexing the aqueous buffer containing the co-solvent, slowly add the required volume of the stock solution to achieve the desired final concentration.

Protocol 2: Use of Surfactants

-

Prepare a concentrated stock solution: As described in Protocol 1.

-

Prepare the aqueous buffer with a surfactant: Add a non-ionic surfactant such as Tween® 20, Tween® 80, or Triton™ X-100 to your aqueous buffer. The concentration should be above the surfactant's critical micelle concentration (CMC) but low enough to not interfere with the assay (typically starting from 0.01% to 0.1% w/v).

-

Dilute the stock solution: Slowly add the stock solution to the surfactant-containing buffer while vortexing. The surfactant micelles will help to encapsulate the lipophilic compound.

Protocol 3: Use of Cyclodextrins

-

Prepare a concentrated stock solution: As described in Protocol 1.

-

Prepare the aqueous buffer with cyclodextrin: Dissolve a suitable cyclodextrin, such as β-cyclodextrin or a chemically modified derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Concentrations can range from 1 mM to 50 mM.

-

Dilute the stock solution: Add the stock solution to the cyclodextrin solution. The hydrophobic cavity of the cyclodextrin can form an inclusion complex with the lipophilic N-octyl chains, enhancing solubility.

Data Presentation: Illustrative Solubility Enhancement

The following tables present hypothetical quantitative data to illustrate the potential impact of different solubilizing agents on the aqueous solubility of Propanamide, 3,3'-dithiobis[N-octyl-]. Note: This data is for illustrative purposes only and actual experimental results may vary.

Table 1: Hypothetical Solubility with Co-solvents

| Co-solvent (in Water) | Concentration (% v/v) | Estimated Solubility (µg/mL) |

| None | 0 | < 1 |

| Ethanol | 5 | 10 |

| Ethanol | 10 | 25 |

| PEG 400 | 5 | 15 |

| PEG 400 | 10 | 40 |

Table 2: Hypothetical Solubility with Surfactants

| Surfactant (in Water) | Concentration (% w/v) | Estimated Solubility (µg/mL) |

| None | 0 | < 1 |

| Tween® 80 | 0.05 | 50 |

| Tween® 80 | 0.1 | 120 |

| Triton™ X-100 | 0.05 | 65 |

| Triton™ X-100 | 0.1 | 150 |

Table 3: Hypothetical Solubility with Cyclodextrins

| Cyclodextrin (in Water) | Concentration (mM) | Estimated Solubility (µg/mL) |

| None | 0 | < 1 |

| HP-β-CD | 10 | 80 |

| HP-β-CD | 25 | 200 |

| HP-β-CD | 50 | 450 |

Visualizations

Caption: Experimental workflow for enhancing the aqueous solubility of Propanamide, 3,3'-dithiobis[N-octyl-].

Caption: Troubleshooting logic for addressing precipitation issues.

References

- 1. 3,3'-Dithiobis(N-octylpropionamide) CAS#: 33312-01-5 [amp.chemicalbook.com]

- 2. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds [mdpi.com]

- 3. N,NDi-(n-octyl-d17)-3,3dithiodipropionamide CAS#: 1189685-87-7 [m.chemicalbook.com]

- 4. N,N'-Dimethyl-3,3'-dithiodipropionamide CAS#: 999-72-4 [m.chemicalbook.com]

- 6. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5 | Benchchem [benchchem.com]